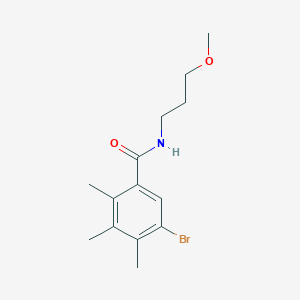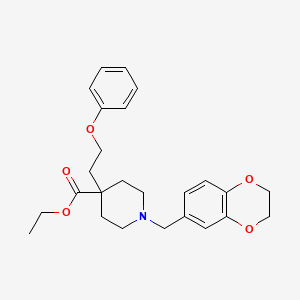
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide
説明
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB belongs to the class of benzamides, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
作用機序
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide is a sodium channel blocker, which means that it binds to and inhibits the activity of voltage-gated sodium channels. These channels are responsible for the generation and propagation of action potentials in neurons, which are essential for the transmission of nerve impulses. By inhibiting the activity of these channels, 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide can reduce the excitability of neurons and thereby reduce pain.
Biochemical and Physiological Effects:
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been shown to have anti-inflammatory effects in animal models of inflammation. It is believed that these effects are due to the ability of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide to inhibit the activity of voltage-gated sodium channels in immune cells, which play a key role in the inflammatory response.
実験室実験の利点と制限
One of the major advantages of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide is its specificity for sodium channels. Unlike many other sodium channel blockers, 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide exhibits a high degree of selectivity for certain types of sodium channels, such as those found in sensory neurons. This makes it a valuable tool for studying the role of sodium channels in pain and inflammation. However, one limitation of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide is its relatively low potency compared to other sodium channel blockers. This can make it more difficult to achieve complete inhibition of sodium channel activity in some experimental settings.
将来の方向性
There are a number of potential future directions for research on 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide. One area of interest is in the development of more potent analogs of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide that could be used as more effective analgesics. Another area of interest is in the study of the long-term effects of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide on neuronal function and behavior. Finally, there is also potential for the use of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide in the treatment of other conditions that involve abnormal neuronal excitability, such as epilepsy.
科学的研究の応用
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of neuropathic pain. 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been shown to be effective in reducing pain in animal models of neuropathic pain, such as the chronic constriction injury (CCI) model. It is believed that 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide exerts its analgesic effects by modulating the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
特性
IUPAC Name |
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-9-10(2)12(8-13(15)11(9)3)14(17)16-6-5-7-18-4/h8H,5-7H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWRFBZIRGPFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NCCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B4676239.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4676247.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4676282.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4676284.png)

amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4676291.png)
![2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4676296.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4676303.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4676332.png)

![2-{[4-allyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4676337.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B4676340.png)
![N-[1-(4-methylphenyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4676348.png)